molecular formula C11H21NOS B1476042 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol CAS No. 2008111-48-4

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol

Cat. No. B1476042
CAS RN: 2008111-48-4
M. Wt: 215.36 g/mol
InChI Key: AHJAQXRADWMOGY-UHFFFAOYSA-N
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Description

The compound “2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol” is a versatile material used in scientific research. It is a high-quality reference standard for pharmaceutical testing . Its unique structure offers numerous applications, ranging from drug discovery to materials science.

Scientific Research Applications

Photochemical Homologation

This compound has been utilized in the photochemical homologation process for the preparation of aliphatic aldehydes . The process involves the generation of carbonyl compounds through photochemical means, which is a crucial step in various synthetic pathways.

Antimalarial Drug Development

Piperidine derivatives, including structures similar to the compound , have shown high selectivity and activity against resistant strains of Plasmodium falciparum . These findings are significant in the ongoing search for new antimalarial drugs, especially in the face of growing drug resistance.

PROTAC Linker

The compound’s structure suggests potential use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are an emerging class of therapeutic agents that target proteins for degradation, offering a novel approach to drug development.

Pharmacological Research

In pharmacology, similar piperidine structures have been evaluated for a variety of biochemical and pharmacological properties, including as CNS inhibitors, anti-inflammatory agents, and antimuscarinic agents . This compound could potentially be explored for similar applications.

Organic Synthesis

The compound may serve as a building block in organic synthesis, particularly in the construction of complex molecules . Its piperidine core is a common motif in many organic compounds, making it a valuable component in synthetic chemistry.

Medicinal Chemistry

In medicinal chemistry, the compound’s analogs have been used in the synthesis of molecules with potential therapeutic effects . The hydroxyl group present in the compound could be a key functional group contributing to biological activity.

Chemical Research

The compound could be involved in chemical research, particularly in the study of reaction mechanisms and the development of new synthetic methods . Its unique structure could provide insights into chemical reactivity and bonding.

Industrial Applications

While specific industrial applications for this compound are not detailed, its structural features suggest potential use in the development of industrial catalysts, polymers, or as an intermediate in the synthesis of more complex chemicals .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly stated in the available resources .

Mechanism of Action

Target of Action

The primary target of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a critical amino acid for protein synthesis and energy production.

Mode of Action

2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol acts as an inhibitor of glutaminase 1 . By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate, thereby disrupting the metabolic processes dependent on this reaction.

Biochemical Pathways

The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as protein synthesis and energy production.

Result of Action

The inhibition of glutaminase 1 by 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol leads to a decrease in the production of glutamate . This can result in a disruption of protein synthesis and energy production at the molecular and cellular levels.

properties

IUPAC Name

2-[1-(thiolan-3-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NOS/c13-7-3-10-1-5-12(6-2-10)11-4-8-14-9-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJAQXRADWMOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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